HY-078020

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H35ClN2O2 |

|---|---|

Molecular Weight |

515.1 g/mol |

IUPAC Name |

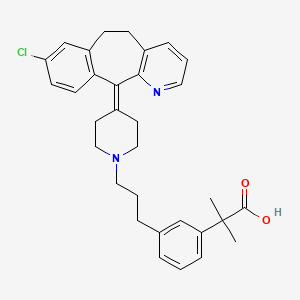

2-[3-[3-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C32H35ClN2O2/c1-32(2,31(36)37)26-9-3-6-22(20-26)7-5-17-35-18-14-23(15-19-35)29-28-13-12-27(33)21-25(28)11-10-24-8-4-16-34-30(24)29/h3-4,6,8-9,12-13,16,20-21H,5,7,10-11,14-15,17-19H2,1-2H3,(H,36,37) |

InChI Key |

BYVCPRNKSUKZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)CCCN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of HY-078020

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of HY-078020, a novel and selective antagonist of the histamine H1 receptor. Developed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling pathway modulation, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Selective Antagonism of the Histamine H1 Receptor

This compound functions as a potent and selective antagonist of the histamine H1 receptor (H1R).[1][2] Its primary mechanism involves blocking the binding of histamine to the H1R, a G-protein-coupled receptor (GPCR) integral to allergic and inflammatory responses.[3][4] This antagonistic action prevents the conformational changes in the receptor that are necessary for signal transduction, thereby mitigating the downstream effects of histamine.

The selectivity of this compound is a key attribute. It exhibits a high affinity for the H1 receptor while demonstrating significantly weaker inhibition of other receptors, such as the muscarinic M3 receptor and the hERG potassium channel. This selectivity profile suggests a reduced potential for off-target side effects often associated with less selective antihistamines.[1][5]

Quantitative Profile: Potency and Selectivity

The pharmacological activity of this compound has been quantified through a series of in vitro assays. The data underscores its high potency for the H1 receptor and its favorable selectivity margin.

| Target | Assay Type | Metric | Value | Reference |

| Histamine H1 Receptor (H1R) | Inhibition | IC50 | 24.12 nM | [1][2] |

| Muscarinic M3 Receptor (M3R) | Inhibition | IC50 | > 10,000 nM | [5] |

| hERG Potassium Channel | Inhibition | IC50 | 17.6 µM | [5] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Modulation of Signaling Pathways

The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins.[3][4][6] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][6] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3] These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[3]

This compound, by acting as an antagonist at the H1R, effectively blocks this entire cascade at its inception. It prevents the initial G-protein activation, thereby inhibiting the production of IP3 and DAG and the subsequent release of intracellular calcium.

Experimental Protocols

The characterization of this compound involves a suite of in vitro and in vivo experiments designed to assess its binding affinity, functional antagonism, and physiological effects.

In Vitro Assays

a) Radioligand Binding Assay (for IC50 determination of H1R)

-

Objective: To determine the concentration of this compound that displaces 50% of a radiolabeled ligand from the H1 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-mepyramine.

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

-

b) Calcium Influx Assay (Functional Antagonism)

-

Objective: To measure the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

-

Materials:

-

Cells expressing the H1 receptor (e.g., CHO-H1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Histamine.

-

This compound.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader.

-

Determine the inhibitory effect of this compound on the histamine-induced calcium response.

-

In Vivo Assays

a) Histamine-Induced Skin Vasodilation and Capillary Permeability in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic reaction.

-

Animal Model: ICR/KM mice.

-

Procedure:

-

Administer this compound (e.g., 5 mg/kg) to the mice via oral gavage (i.g.).[1]

-

After a specified period, inject histamine intradermally to induce a local inflammatory response.

-

Inject a dye (e.g., Evans blue) intravenously to visualize vascular leakage.

-

Measure the area and intensity of the dye extravasation at the injection site as an indicator of vascular permeability.

-

Compare the response in this compound-treated animals to a vehicle-treated control group to determine the percentage of inhibition.[1]

-

Experimental Workflow

The characterization of a selective H1R antagonist like this compound follows a logical progression from in vitro to in vivo studies to establish its mechanism, potency, selectivity, and therapeutic potential.

Conclusion

This compound is a highly selective and potent histamine H1 receptor antagonist. Its mechanism of action is centered on the competitive blockade of the H1R, leading to the inhibition of the Gq/11-PLC signaling cascade. This targeted action, combined with a favorable selectivity profile, underscores its potential as a therapeutic agent for allergic diseases. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the pharmacological properties of this compound and similar compounds.

References

HY-078020: A Selective Histamine H1 Receptor Antagonist for Allergic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HY-078020, also identified as compound III-4, is a novel, orally active and selective histamine H1 receptor antagonist that has demonstrated significant potential in the preclinical setting for the treatment of allergic diseases.[1][2][3] Developed as a next-generation antihistamine, this compound exhibits potent inhibitory activity against the H1 receptor while displaying enhanced selectivity over other receptors, such as the muscarinic M3 receptor, which is often associated with undesirable side effects in first-generation antihistamines.[3] This enhanced selectivity, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for clinical development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, in vitro and in vivo efficacy, and detailed experimental methodologies relevant to its characterization.

Pharmacological Profile

This compound acts as a potent and selective antagonist of the histamine H1 receptor. Its efficacy and selectivity have been characterized through a series of in vitro assays, with the key quantitative data summarized in the tables below.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against the histamine H1 receptor, the muscarinic M3 receptor, and the hERG potassium channel to determine its potency and selectivity profile.

| Target | Assay Type | Parameter | Value | Reference |

| Histamine H1 Receptor (H1R) | Radioligand Binding | IC50 | 24.12 nM | [1][2][3] |

| Muscarinic M3 Receptor (M3R) | Radioligand Binding | IC50 | >10,000 nM | [3] |

| hERG Channel | Patch Clamp | IC50 | 17.6 µM | [3] |

In Vivo Efficacy

The in vivo antihistaminic and anti-inflammatory effects of this compound were evaluated in murine models of allergic response.

| Animal Model | Administration Route | Dosage | Effect | Inhibition Rate | Reference |

| ICR/KM Mice (Histamine-induced skin vasodilation and capillary permeability) | Intragastric (i.g.) | 5 mg/kg | Inhibition of vascular permeability | 58.71% | [1] |

| Wistar Mice (Salivary secretion) | Intravenous (i.v.) | 10 mg/kg | Weak anticholinergic activity | 10.8% | [1] |

Pharmacokinetic Properties

Pharmacokinetic studies in mice have indicated that this compound possesses favorable properties for oral administration.

| Species | Parameter | Value | Reference |

| Human, Beagle, Mice | Liver Microsome Stability (T1/2) | 86.625 min | [1] |

| In Vitro | Permeability (Efflux Ratio) | <2 | [1] |

| In Vitro | Cytochrome P450 Inhibition | Inhibits CYP3A4 | [1] |

Signaling Pathway of the Histamine H1 Receptor

This compound exerts its therapeutic effect by blocking the downstream signaling cascade initiated by the binding of histamine to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are representative of standard industry practices for the evaluation of H1 receptor antagonists.

In Vitro H1 Receptor Binding Assay (IC50 Determination)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (IC50) of this compound for the histamine H1 receptor.

Caption: Workflow for the in vitro H1 receptor binding assay.

Materials and Reagents:

-

Cell membranes expressing recombinant human H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Histamine-Induced Vascular Permeability Assay

This protocol details a method to assess the in vivo efficacy of this compound in a mouse model of histamine-induced vascular permeability.

Caption: Workflow for the in vivo histamine-induced vascular permeability assay.

Materials and Reagents:

-

Mice (e.g., ICR or Kunming strains).

-

This compound.

-

Histamine dihydrochloride solution.

-

Evans Blue dye solution (e.g., 1% in saline).

-

Anesthetic agent.

-

Formamide or other suitable solvent for dye extraction.

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer this compound (e.g., 5 mg/kg) or vehicle orally (intragastrically).

-

After a predetermined time (e.g., 60 minutes), inject Evans Blue dye intravenously.

-

Shortly after the dye injection, inject histamine intradermally into the dorsal skin of the mice.

-

After a set period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.

-

Extract the Evans Blue dye from the skin samples using a suitable solvent (e.g., by incubating in formamide at 60°C).

-

Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).

-

Calculate the amount of dye extravasation and determine the percentage inhibition of vascular permeability by this compound compared to the vehicle-treated group.

Conclusion

This compound is a promising selective histamine H1 receptor antagonist with potent in vitro activity and demonstrated in vivo efficacy in relevant preclinical models of allergic response. Its high selectivity for the H1 receptor over the M3 receptor suggests a reduced potential for anticholinergic side effects. The favorable pharmacokinetic profile further supports its development as an orally administered therapeutic. The data presented in this technical guide provide a solid foundation for further investigation and clinical evaluation of this compound in the treatment of allergic diseases. The recent clinical approval for this compound underscores its potential as a novel treatment for allergic conditions.[3]

References

HY-078020: A Technical Guide for Allergic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist under investigation for the treatment of allergic diseases.[1][2] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, thereby reducing the downstream signaling that mediates allergic responses.[3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of allergy and immunology.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to the histamine H1 receptor. In allergic reactions, histamine released from mast cells and basophils binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy, such as increased vascular permeability, vasodilation, and pruritus. By acting as an antagonist at the H1 receptor, this compound effectively blocks the actions of histamine, thereby mitigating these allergic responses.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (H1 Receptor) | 24.12 nM | Human | Radioligand Binding Assay | [4] |

| IC50 (M3 Receptor) | > 10,000 nM | Not Specified | Not Specified | [1][2] |

| IC50 (hERG) | 17.6 µM | Not Specified | Not Specified | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Histamine-induced skin vasodilation and capillary permeability in ICR/KM mice | 5 mg/kg | Intragastric (i.g.) | 58.71% inhibition of vascular permeability | [4] |

| Salivary secretion in Wistar mice | 10 mg/kg | Intravenous (i.v.) | 10.8% inhibition of salivary secretion | [4] |

Table 3: Pharmacokinetic Profile

| Parameter | Value | Species | Route of Administration | Reference |

| Permeability (Efflux Ratio) | < 2 | Not Specified | Not Specified | [4] |

| Liver Microsome Stability (T1/2) | 86.625 min | Human, Beagle, Mouse | Not Applicable | [4] |

Signaling Pathways

As a histamine H1 receptor antagonist, this compound modulates the signaling pathways downstream of H1 receptor activation. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to the various cellular responses seen in allergic inflammation. By blocking histamine binding, this compound prevents the initiation of this signaling cascade.

References

The Anti-inflammatory Properties of HY-078020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020 is a potent and selective second-generation histamine H1 receptor (H1R) antagonist that has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the treatment of allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, including its mechanism of action, modulation of key signaling pathways, and available in vitro and in vivo data. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Histamine, a key mediator in allergic reactions, exerts its pro-inflammatory effects primarily through the activation of the H1 receptor. Second-generation H1 antihistamines have been developed to offer improved selectivity and a better safety profile compared to their predecessors. This compound, also known as compound III-4, has emerged as a novel H1R antagonist with potent anti-inflammatory activity.[1][2] This guide will delve into the technical details of its anti-inflammatory properties.

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor.[1] By binding to the H1R, it prevents histamine from initiating the downstream signaling cascades that lead to the cardinal signs of inflammation, such as increased vascular permeability, vasodilation, and the recruitment of inflammatory cells.

The anti-inflammatory effects of H1R antagonists like this compound are also attributed to their ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological and anti-inflammatory properties of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Assay | Value | Reference |

| Histamine H1 Receptor (H1R) | Radioligand Binding Assay | IC50: 24.12 nM | [1] |

| Muscarinic M3 Receptor (M3R) | Radioligand Binding Assay | IC50: >10 µM | [1] |

| hERG Potassium Channel | Patch Clamp Assay | IC50: 17.6 µM | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Dosage and Administration | Effect | Reference |

| Histamine-induced skin vasodilation and capillary permeability | ICR/KM mice | 5 mg/kg, i.g. | 58.71% inhibition of vascular permeability | [1] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways downstream of the H1 receptor. The primary mechanism involves the inhibition of the NF-κB signaling cascade.

This compound-Mediated Inhibition of the NF-κB Signaling Pathway

References

A Comprehensive Technical Guide to HY-078020 (CAS Number: 2756222-90-7): A Novel Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020, also identified as compound III-4, is a novel, selective, and orally active antagonist of the histamine H1 receptor. With a CAS number of 2756222-90-7, this small molecule has demonstrated significant potential in the preclinical treatment of allergic diseases. Developed as a next-generation antihistamine, this compound exhibits high potency for the H1 receptor and a favorable safety profile, particularly with reduced affinity for the muscarinic M3 receptor and the hERG potassium channel, which are common off-targets for other antihistamines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Histamine H1 receptor antagonists are a cornerstone in the management of allergic conditions such as rhinitis, urticaria, and conjunctivitis. The development of second-generation antihistamines aimed to reduce the sedative effects associated with first-generation agents by limiting their penetration across the blood-brain barrier. However, some second-generation antihistamines, like desloratadine, can exhibit off-target effects, such as anticholinergic activity through antagonism of the muscarinic M3 receptor, leading to side effects like dry mouth.[1]

This compound has emerged as a promising candidate with high selectivity for the peripheral H1 receptor and reduced M3 receptor inhibitory activity.[2] Recent studies have highlighted its potent anti-inflammatory effects and favorable pharmacokinetic properties, culminating in its advancement into clinical trials.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the technical details of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2756222-90-7 | [4] |

| Molecular Formula | C₃₂H₃₅ClN₂O₂ | [4] |

| Molecular Weight | 515.09 g/mol | [4] |

| Purity | ≥98% | [5] |

| Appearance | Solid | [5] |

In Vitro Pharmacology

Receptor Binding and Functional Activity

This compound is a potent antagonist of the histamine H1 receptor. Its in vitro activity has been characterized through various binding and functional assays.

| Assay | Target | IC₅₀ | Reference |

| Receptor Binding Assay | Histamine H1 Receptor (H1R) | 24.12 nM | [4] |

| Functional Assay | Muscarinic M3 Receptor (M3R) | >10 µM | [4] |

| Patch Clamp Assay | hERG Channel | 17.6 µM | [4] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in vitro to assess its drug-like properties.

| Parameter | Value | Reference |

| Permeability (Efflux Ratio) | <2 | [4] |

| Liver Microsome Stability (T₁/₂) | 86.625 min (human, beagles, mice) | [4] |

| CYP Inhibition | Inhibitory activity against CYP3A4 | [4] |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in murine models of allergic inflammation.

| Animal Model | Administration | Dosage | Effect | Inhibition Rate | Reference |

| ICR/KM Mice (Histamine-induced skin vasodilation and capillary permeability) | Intragastric (i.g.) | 5 mg/kg | Inhibits vasodilation and capillary permeability | 58.71% | [4] |

| Wistar Mice (Salivary secretion) | Intravenous (i.v.) | 10 mg/kg | Weak anticholinergic activity | 10.8% | [4] |

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding of histamine, the H1 receptor activates the Gq/11 family of G-proteins, initiating a downstream signaling cascade that leads to the physiological symptoms of an allergic reaction. By blocking this initial step, this compound prevents the activation of this pathway.

References

- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-Depth Technical Guide to HY-078020: A Novel Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist.[1] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound for allergic diseases.

Molecular Structure and Physicochemical Properties

This compound, also referred to as compound III-4 in some literature, possesses a complex heterocyclic structure.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₅ClN₂O₂ | [4] |

| Molecular Weight | 515.09 g/mol | [2][4] |

| CAS Number | 2756222-90-7 | [2] |

| Appearance | Off-white to pink solid | [2] |

| SMILES | ClC(C=C1)=CC(CCC2=C/3N=CC=C2)=C1C3=C4CCN(CCCC5=CC(C(C)(C(O)=O)C)=CC=C5)CC/4 | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (194.14 mM) | [5] |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 6.25 mg/mL (12.13 mM) | [4][5] | |

| In vivo formulation (10% DMSO, 90% corn oil): ≥ 6.25 mg/mL (12.13 mM) | [4] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Biological Activity

This compound is a highly selective antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[5]

In Vitro Activity

This compound demonstrates potent inhibitory activity against the histamine H1 receptor with an IC₅₀ of 24.12 nM.[2][3] It exhibits significantly weaker inhibition of the muscarinic M3 receptor (IC₅₀ > 10,000 nM) and the hERG potassium channel (IC₅₀ = 17.6 µM), indicating a favorable selectivity profile and a potentially lower risk of anticholinergic side effects and cardiac arrhythmias, respectively.[1]

| Target | IC₅₀ |

| Histamine H1 Receptor | 24.12 nM |

| Muscarinic M3 Receptor | > 10,000 nM |

| hERG Channel | 17.6 µM |

In Vivo Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in mitigating allergic reactions.

-

Histamine-Induced Vascular Permeability: In a study using ICR and Kunming mice, oral administration of this compound at a dose of 5 mg/kg resulted in a 58.71% inhibition of histamine-induced vascular permeability.[2]

-

Anticholinergic Activity: To assess potential side effects, the effect on salivary secretion was evaluated in Wistar mice. Intravenous administration of 10 mg/kg of this compound showed a weak anticholinergic effect, with only a 10.8% inhibition of salivary secretion.[2]

Signaling Pathway

As a histamine H1 receptor antagonist, this compound competitively blocks the binding of histamine to the H1 receptor. This prevents the activation of the Gq/11 protein, thereby inhibiting the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC) are suppressed, ultimately mitigating the cellular responses that contribute to allergic symptoms.

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize histamine H1 receptor antagonists like this compound. While the full experimental details for this compound are proprietary to the primary researchers, these protocols are based on standard and widely accepted methods in the field.

In Vitro: Radioligand Binding Assay for H1 Receptor

This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a radioligand binding assay to determine H1 receptor affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM mepyramine).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound from the free radioligand.

-

Wash the filters with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a compound to protect against histamine-induced asthma-like symptoms.

Caption: Experimental workflow for the in vivo evaluation of antihistaminic activity in a guinea pig model.

Methodology:

-

Animal Preparation:

-

Use male Dunkin-Hartley guinea pigs (300-400 g).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Drug Administration:

-

Administer this compound or the vehicle (control) orally or via the desired route at a specific time before the histamine challenge.

-

-

Histamine Challenge:

-

Place the animals in a chamber connected to a nebulizer containing a histamine solution (e.g., 0.1% w/v).

-

Expose the animals to the histamine aerosol and record the time to the onset of preconvulsive dyspnea (a sign of severe bronchoconstriction).

-

-

Data Analysis:

-

Compare the time to the onset of dyspnea in the treated group with the control group.

-

Calculate the percentage of protection offered by this compound.

-

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species.

| Parameter | Species | Value |

| Permeability | In vitro | Moderate (efflux ratio < 2) |

| Microsomal Stability (T₁/₂) | Human, Beagle, Mouse | 86.625 min |

| CYP Inhibition | In vitro | Inhibitory activity against CYP3A4 |

Conclusion

This compound is a promising new chemical entity with potent and selective histamine H1 receptor antagonist activity. Its favorable in vitro and in vivo profiles, including high selectivity and good pharmacokinetic properties, suggest its potential as a therapeutic agent for the treatment of allergic diseases with a reduced risk of common antihistamine-related side effects. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in humans.

References

- 1. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

In Vitro Characterization of HY-078020: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020, also identified as compound III-4, is a novel, potent, and selective antagonist of the histamine H1 receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and detailing the experimental methodologies used to generate this information. The data presented herein underscore the potential of this compound as a therapeutic agent for allergic diseases, demonstrating high affinity for the H1 receptor and a favorable selectivity profile against the M3 muscarinic and hERG receptors.[1][2][3]

Pharmacological Profile of this compound

The in vitro pharmacological profile of this compound has been primarily defined by its potent antagonism of the histamine H1 receptor and its weaker activity at other key off-target receptors.

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding to the histamine H1 receptor, effectively antagonizing its function. In comparative assays, it shows significantly less activity at the muscarinic M3 receptor and the hERG potassium channel, suggesting a reduced potential for common antihistamine-related side effects such as dry mouth and cardiac arrhythmias.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| Histamine H1 Receptor | Receptor Binding/Functional Assay | IC50 | 24.12 nM | [1][2][3] |

| Muscarinic M3 Receptor | Functional Assay | IC50 | > 10,000 nM | [1][2] |

| hERG Potassium Channel | Functional Assay | IC50 | 17.6 µM | [1][2] |

Physicochemical and Pharmacokinetic Properties

In addition to its receptor activity, key in vitro pharmacokinetic properties of this compound have been assessed to evaluate its drug-like characteristics.

Table 2: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Assay | Result | Reference |

| Permeability | Not Specified | Moderate (efflux ratio < 2) | [3] |

| Metabolic Stability | Liver Microsome Stability Assay | T1/2 = 86.625 min (human, beagle, mouse) | [3] |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Histamine H1 Receptor Antagonism Assay

The inhibitory activity of this compound against the histamine H1 receptor was likely determined using a competitive radioligand binding assay or a functional cellular assay.

Experimental Workflow: H1 Receptor Binding Assay

Caption: Workflow for a typical H1 receptor radioligand binding assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Compound Preparation: A dilution series of this compound is prepared in a suitable buffer.

-

Reaction Mixture: The cell membranes, a specific concentration of a suitable radioligand (e.g., [3H]mepyramine), and varying concentrations of this compound are incubated together.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Muscarinic M3 Receptor Functional Assay

The antagonistic effect of this compound on the M3 receptor was likely assessed using a cell-based functional assay that measures a downstream signaling event, such as calcium mobilization, upon receptor activation.

Experimental Workflow: M3 Receptor Calcium Flux Assay

Caption: Workflow for an M3 receptor calcium mobilization assay.

Protocol:

-

Cell Culture: Cells endogenously or recombinantly expressing the human M3 receptor are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an M3 receptor agonist (e.g., carbachol or acetylcholine).

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

hERG Potassium Channel Assay

The potential for this compound to inhibit the hERG channel is a critical safety assessment. This is typically evaluated using the patch-clamp electrophysiology technique.

Experimental Workflow: hERG Patch-Clamp Assay

Caption: Workflow for a hERG whole-cell patch-clamp experiment.

Protocol:

-

Cell Preparation: A cell line stably expressing the human hERG potassium channel (e.g., HEK293 or CHO cells) is used.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

-

Current Measurement: A specific voltage protocol is applied to the cell to elicit hERG channel currents, which are recorded.

-

Compound Application: this compound at various concentrations is perfused over the cell.

-

Inhibition Measurement: The effect of this compound on the hERG current is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined.

Liver Microsome Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver enzymes, primarily cytochrome P450s.

Experimental Workflow: Liver Microsome Stability Assay

Caption: Workflow for a liver microsomal stability assay.

Protocol:

-

Reaction Mixture: this compound is incubated with pooled liver microsomes from the species of interest (human, beagle, or mouse) in a phosphate buffer.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining this compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The half-life (T1/2) of this compound is determined from the rate of its disappearance.

Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By blocking this initial step, this compound inhibits the physiological effects of histamine.

Signaling Pathway of the Histamine H1 Receptor and Inhibition by this compound

Caption: this compound blocks histamine-induced H1 receptor signaling.

Conclusion

The in vitro data for this compound demonstrate that it is a potent and selective histamine H1 receptor antagonist. Its high affinity for the target receptor, coupled with a favorable selectivity profile against the M3 and hERG receptors, suggests a reduced likelihood of common antihistamine-associated adverse effects. The moderate permeability and metabolic stability further support its potential as an orally administered therapeutic agent for the treatment of allergic diseases. Further in vivo studies are warranted to fully elucidate the clinical potential of this promising compound.

References

An In-depth Technical Guide to HY-078020 and its Interaction with Histamine-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound HY-078020, a selective histamine H1 receptor antagonist, and its relationship with histamine-mediated signaling pathways. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available quantitative data, details experimental methodologies for assessing compound activity, and visually represents the complex signaling cascades and experimental workflows through precise diagrams. The information presented herein is curated from publicly available scientific literature and pharmacological data resources.

Introduction to this compound

This compound is a potent and selective antagonist of the histamine H1 receptor, identified as a promising candidate for the treatment of allergic diseases.[1][2] Its chemical structure and properties have been optimized to ensure high affinity for the H1 receptor while minimizing off-target effects, a common challenge in the development of antihistamines.[1] Preclinical data indicates that this compound exhibits significant anti-inflammatory effects, suggesting its potential to alleviate the symptoms associated with histamine release in allergic conditions.[2]

Histamine-Mediated Signaling Pathways

Histamine exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype is coupled to specific G proteins, initiating a cascade of intracellular events that mediate a wide range of cellular responses.

H1 Receptor Signaling

The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction, increased vascular permeability, and the sensation of itching. In addition to the canonical Gq/11 pathway, the H1 receptor has been shown to activate small GTPases such as RhoA and Rac, and in some cellular contexts, may also couple to Gi proteins.

H2 Receptor Signaling

The histamine H2 receptor is predominantly coupled to the Gs family of G proteins. Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is famously involved in the regulation of gastric acid secretion. However, H2 receptor signaling can also lead to the activation of phospholipase C and the ERK1/2 pathway in certain cell types.

H3 Receptor Signaling

The histamine H3 receptor is coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels. Furthermore, H3 receptor activation has been linked to the stimulation of phospholipase C, phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) pathway.

H4 Receptor Signaling

Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and leads to an increase in intracellular calcium concentration. The H4 receptor is highly expressed on immune cells and plays a crucial role in inflammatory responses, including the activation of MAPK pathways.

Signaling Pathway Diagram

References

Pharmacological Profile of HY-078020: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist.[1][2] Developed as a potential treatment for allergic diseases, it exhibits high affinity for the H1 receptor with an IC50 of 24.12 nM.[1] Notably, this compound demonstrates significantly reduced activity at the muscarinic M3 receptor (IC50 > 10,000 nM) and the hERG potassium channel (IC50 = 17.6 µM), suggesting a favorable safety profile with a lower risk of anticholinergic side effects and cardiac arrhythmias compared to some earlier antihistamines.[1][2] Preclinical studies have demonstrated its efficacy in reducing histamine-induced vascular permeability and its favorable pharmacokinetic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor and Channel Activity

| Target | Assay Type | Value | Reference |

| Histamine H1 Receptor | Radioligand Binding | IC50 = 24.12 nM | [1] |

| Muscarinic M3 Receptor | Radioligand Binding | IC50 > 10 µM | [1][2] |

| hERG Potassium Channel | Patch Clamp | IC50 = 17.6 µM | [1][2] |

Table 2: In Vitro ADME Profile

| Parameter | Assay | Result | Reference |

| Permeability | Caco-2 Assay | Efflux Ratio < 2 | [1] |

| Metabolic Stability | Human Liver Microsomes | t1/2 = 86.625 min | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Administration | Dosage | Effect | Reference |

| Histamine-induced vascular permeability in ICR and Kunming mice | Intragastric (i.g.) | 5 mg/kg | 58.71% inhibition of vascular permeability | [1] |

| Salivary secretion in Wistar mice | Intravenous (i.v.) | 10 mg/kg | 10.8% inhibition of salivary secretion | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[3][4] By competitively blocking the binding of histamine to the H1 receptor, this compound inhibits this signaling pathway, thereby mitigating the symptoms of allergic disease.

References

Methodological & Application

Application Notes and Protocols for HY-078020 (in vivo)

For Researchers, Scientists, and Drug Development Professionals

Abstract

HY-078020 is a potent and selective second-generation histamine H1 receptor antagonist with demonstrated anti-inflammatory properties.[1][2] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, effectively blocking histamine-induced signaling pathways.[3] This document provides detailed experimental protocols for in vivo evaluation of this compound, focusing on its application in models of histamine-induced vascular permeability and allergic rhinitis. Additionally, it summarizes key pharmacokinetic data and outlines the underlying signaling mechanisms.

Chemical Properties and Formulation

| Property | Value |

| IUPAC Name | 8-chloro-11-(1-((5-methylpyridin-2-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine |

| Molecular Formula | C26H26ClN3 |

| Molecular Weight | 415.96 g/mol |

| IC50 | 24.12 nM for human H1 receptor |

Formulation for In Vivo Administration:

For in vivo studies, this compound can be prepared in various vehicles depending on the administration route. A common formulation for oral (p.o.) or intraperitoneal (i.p.) injection is a suspension in 0.5% methylcellulose. For intravenous (i.v.) administration, a solution in saline with a co-solvent like DMSO may be used, ensuring the final DMSO concentration is minimal to avoid toxicity.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, suggesting good oral bioavailability and a suitable half-life for in vivo studies in rodents. The following table summarizes key pharmacokinetic parameters in male Wistar rats.

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | T½ (h) |

| Intravenous (i.v.) | 4 | - | - | 1678 ± 152.59 | 0.653 ± 0.12 |

| Oral (p.o.) | 25 | 0.38 ± 0.16 | 1722.06 ± 337.11 | 6246.92 ± 1443.28 | 4.05 ± 0.81 |

Signaling Pathways

This compound, as a histamine H1 receptor antagonist, primarily acts by blocking the Gq-protein coupled signaling cascade initiated by histamine. This leads to the inhibition of downstream effectors such as phospholipase C (PLC), which in turn prevents the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation underlies its therapeutic effects. Furthermore, H1 receptor antagonists have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[6][7][8]

Experimental Protocols

Histamine-Induced Vascular Permeability in Mice

This protocol is designed to evaluate the efficacy of this compound in reducing histamine-induced vascular leakage in the skin of mice. A known effective dose for this compound in this model is 5 mg/kg administered intraperitoneally (i.p.), which has been shown to inhibit vascular permeability by 58.71%.[1]

Materials:

-

This compound

-

Histamine dihydrochloride

-

Evans Blue dye

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Male ICR or Kunming mice (6-8 weeks old)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Drug Administration:

-

Prepare a solution/suspension of this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

-

Administer this compound (e.g., 5 mg/kg) or vehicle control to the mice via i.p. injection.

-

-

Dye Injection: 30 minutes after drug administration, inject Evans Blue dye (20 mg/kg) into the tail vein of each mouse.

-

Histamine Challenge: 10 minutes after the dye injection, intradermally inject 20 µL of histamine solution (100 µg/mL in saline) into the dorsal skin of one hind paw. Inject 20 µL of saline into the contralateral paw as a control.

-

Euthanasia and Tissue Collection: 30 minutes after the histamine challenge, euthanize the mice by cervical dislocation.

-

Dye Extraction and Quantification:

-

Excise the injected skin tissues from both paws.

-

Incubate the tissue samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

-

Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.

-

Quantify the amount of dye extravasated by comparing to a standard curve of Evans Blue.

-

Data Analysis:

Calculate the percentage inhibition of vascular permeability for the this compound treated group compared to the vehicle control group.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This protocol describes the induction of an allergic rhinitis model in mice using ovalbumin (OVA), which can be used to evaluate the anti-inflammatory effects of this compound.[9][10][11]

Materials:

-

This compound

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Male BALB/c mice (6-8 weeks old)

Procedure:

-

Sensitization Phase (Days 0 and 7):

-

Sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Repeat the sensitization on day 7.

-

-

Challenge Phase (Days 14-21):

-

From day 14 to day 21, challenge the mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

-

-

Drug Treatment:

-

Administer this compound or vehicle control (e.g., orally or i.p.) 1 hour before each OVA challenge from day 14 to day 21. A dose range of 1-10 mg/kg can be explored.

-

-

Evaluation of Allergic Symptoms (Day 21):

-

Immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Sample Collection and Analysis (Day 22):

-

24 hours after the final challenge, euthanize the mice.

-

Collect blood for measurement of serum OVA-specific IgE levels by ELISA.

-

Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting (total and differential) and cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

-

Collect nasal tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration).

-

Data Analysis:

Compare the frequency of allergic symptoms, serum IgE levels, inflammatory cell counts in BAL fluid, and cytokine levels between the this compound-treated groups and the vehicle control group.

Safety and Toxicology

This compound has shown a good safety profile in preclinical studies. It exhibits weak anticholinergic activity, with a 10.8% inhibition of salivary secretion in Wistar mice at a dose of 10 mg/kg (i.v.).[1] As a second-generation antihistamine, it is expected to have minimal sedative effects due to limited penetration of the blood-brain barrier.[3] Further safety pharmacology and toxicology studies are recommended to fully characterize its safety profile for clinical development.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of H1-antihistamines: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for HY-078020 in Mouse Models of Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HY-078020 is a potent and selective second-generation histamine H1 receptor antagonist with demonstrated anti-inflammatory properties.[1] As an inverse agonist of the H1 receptor, it holds therapeutic potential for the treatment of various allergic diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical mouse models of allergy.

Disclaimer: Limited published data is available on the use of this compound in specific mouse models of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The following protocols and data tables are based on the available information for this compound and supplemented with representative data from studies on other well-established second-generation H1 receptor antagonists (e.g., loratadine, cetirizine, desloratadine) to provide comprehensive guidance. Researchers should optimize these protocols for their specific experimental needs.

Mechanism of Action

This compound exerts its anti-allergic effects primarily by blocking the action of histamine at the H1 receptor. Histamine, a key mediator released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, leading to the classic symptoms of allergy. By competitively inhibiting histamine binding, this compound prevents the downstream signaling cascade that results in vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[2][3]

Furthermore, as a second-generation antihistamine, this compound is designed to have minimal penetration of the blood-brain barrier, thereby reducing the sedative effects commonly associated with first-generation antihistamines. Some second-generation antihistamines have also been shown to possess immunomodulatory functions, including the potential to influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are crucial in the allergic inflammatory response.

Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound

The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the characteristic allergic response. This compound, as an H1 receptor antagonist, blocks this pathway.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative data for other second-generation H1 antihistamines in mouse models of allergy.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Histamine-Induced Vascular Permeability

| Animal Model | Dosage | Administration Route | Effect | Reference |

| ICR and Kunming mice | 5 mg/kg | Intragastric (i.g.) | 58.71% inhibition of histamine-induced vascular permeability | [1] |

| Wistar mice | 10 mg/kg | Intravenous (i.v.) | 10.8% inhibition of salivary secretion (weak anticholinergic effect) | [1] |

Table 2: Representative In Vivo Efficacy of Other Second-Generation H1 Antihistamines in Mouse Allergy Models

| Compound | Animal Model | Allergy Model | Dosage | Administration Route | Key Findings | Reference |

| Loratadine | ICR and hairless mice | Atopic Dermatitis | 5 or 10 mg/kg | Oral | Significantly inhibited scratching behavior induced by histamine or antigen. | [1][4] |

| Cetirizine | DBA/2 mice | Viral Myocarditis (as a model of inflammation) | 1 or 10 mg/kg | - | Improved survival in a dose-dependent manner. | [5] |

| Desloratadine | Mice | Histamine-induced Paw Edema | - | Oral | Dose-dependent inhibition of paw edema. | [6] |

Experimental Protocols

The following are detailed protocols for inducing and evaluating allergic responses in mouse models, with suggested treatment regimens for this compound based on its properties and data from similar compounds.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This model mimics the airway inflammation and hyperresponsiveness characteristic of human asthma.

Experimental Workflow:

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

-

-

Challenge:

-

From day 21 to day 23, challenge the sensitized mice with 1% OVA in PBS for 30 minutes daily via nebulization.

-

-

Treatment:

-

Administer this compound (suggested dose range: 5-10 mg/kg) or vehicle via intragastric (i.g.) gavage daily, 1 hour before each OVA challenge.

-

-

Analysis (24 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.

-

Serum IgE: Collect blood to measure serum levels of total and OVA-specific IgE.

-

Protocol 2: Hapten-Induced Atopic Dermatitis Model

This model is used to study the mechanisms of allergic contact dermatitis.

Experimental Workflow:

Caption: Experimental workflow for the hapten-induced atopic dermatitis model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Oxazolone or 2,4-Dinitrofluorobenzene (DNFB)

-

Acetone and olive oil mixture (4:1)

-

This compound

-

Vehicle

Procedure:

-

Sensitization:

-

On day 0, sensitize mice by applying 50 µL of 2% oxazolone or 0.5% DNFB in acetone/olive oil to the shaved abdomen.

-

-

Challenge:

-

On day 5, challenge the mice by applying 20 µL of 1% oxazolone or 0.2% DNFB to the dorsal and ventral surfaces of one ear.

-

-

Treatment:

-

Administer this compound (suggested dose range: 5-10 mg/kg, i.g.) or vehicle daily, starting 1 hour before the challenge on day 5.

-

-

Analysis (24 hours after challenge):

-

Ear Swelling: Measure ear thickness using a digital caliper before and 24 hours after the challenge.

-

Histology: Collect ear tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and edema.

-

Cytokine Analysis: Homogenize ear tissue to measure local levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

-

Scratching Behavior: Monitor and quantify scratching behavior for a defined period after challenge.

-

Protocol 3: OVA-Induced Allergic Rhinitis Model

This model is used to evaluate treatments for allergic rhinitis.

Experimental Workflow:

Caption: Experimental workflow for the OVA-induced allergic rhinitis model.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by i.p. injection of 100 µg of OVA and 2 mg of alum in 200 µL of PBS.

-

-

Challenge:

-

From day 21 to day 27, challenge the mice by intranasal instillation of 10 µL of 1% OVA in PBS into each nostril.

-

-

Treatment:

-

Administer this compound (suggested dose range: 5-10 mg/kg, i.g.) or vehicle daily, 1 hour before each intranasal challenge.

-

-

Analysis (24 hours after the last challenge):

-

Allergic Symptoms: Count the number of sneezes and nasal rubbing movements for 15 minutes immediately after the final challenge.

-

Nasal Lavage Fluid (NALF): Collect NALF to measure inflammatory cell infiltration and cytokine levels (IL-4, IL-5).

-

Histology: Decapitate the mice and fix the heads for histological analysis of the nasal passages to assess eosinophil infiltration.

-

Serum IgE: Collect blood to measure total and OVA-specific IgE levels.

-

Conclusion

This compound is a promising H1 receptor antagonist for the treatment of allergic diseases. While specific data in comprehensive mouse models of allergy are not yet widely published, the provided protocols, based on its known mechanism of action and data from similar compounds, offer a solid foundation for preclinical evaluation. Researchers are encouraged to adapt and optimize these protocols to investigate the full therapeutic potential of this compound in various allergic conditions.

References

- 1. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 3. Histamine receptor - Wikipedia [en.wikipedia.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

Application Notes and Protocols for HY-078020 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HY-078020 is a selective and orally active antagonist of the histamine H1 receptor (H1R) with an IC50 of 24.12 nM[1][2][3]. As a second-generation H1-antihistamine, it exhibits high selectivity for the peripheral H1 receptor, which may reduce the sedative side effects often associated with first-generation antihistamines[4][5]. Its mechanism of action involves blocking the effects of histamine at the H1 receptor, a G-protein-coupled receptor (GPCR), thereby mitigating allergic and inflammatory responses[4][6]. Recent studies highlight its potential as a novel treatment for allergic diseases, and it has received clinical approval[3][7].

These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results for researchers studying its effects on various cell lines.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (H1 Receptor) | 24.12 nM | [1][2][3] |

| IC50 (M3 Receptor) | >10,000 nM | [3] |

| IC50 (hERG) | 17.6 µM | [3] |

| Molecular Weight | 515.05 g/mol | [2] |

| Solubility in DMSO | 100 mg/mL (194.14 mM) | [2] |

Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein-coupled receptor. The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This compound blocks this activation.

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol outlines the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to final working concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation based on the molecular weight of this compound (515.05 g/mol ). For 1 mL of a 10 mM stock, 5.15 mg of this compound is required.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 5.15 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution[2].

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][8][9].

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

-

Serial Dilutions: Perform serial dilutions from the intermediate or stock solution to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

-

Cell Treatment: Add the appropriate volume of the final working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HY-078020 in Mast Cell Degranulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HY-078020 is a potent and selective antagonist of the histamine H1 receptor, with an IC50 value of 24.12 nM.[1][2] Primarily recognized for its role in blocking histamine-mediated allergic responses, its anti-inflammatory properties suggest potential broader applications in modulating immune cell functions.[1] Mast cells are pivotal players in allergic and inflammatory reactions, releasing a variety of mediators, including histamine and β-hexosaminidase, upon activation.[3][4] This application note provides a detailed protocol for evaluating the potential inhibitory effect of this compound on mast cell degranulation, a crucial process in the allergic cascade. While some H1-receptor antagonists have been shown to inhibit mast cell mediator release, this is not a universal property of the drug class and often occurs at concentrations higher than those required for H1 receptor antagonism.[5][6] The following protocols and data serve as a guide for investigating the direct effects of this compound on mast cell activation.

Data Presentation

The following table summarizes hypothetical quantitative data representing the potential inhibitory effect of this compound on mast cell degranulation. This data is for illustrative purposes to guide researchers in experimental design and data analysis.

| This compound Concentration (µM) | % Inhibition of β-hexosaminidase Release (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 4.5 |

| 1 | 15.2 ± 5.1 |

| 10 | 48.6 ± 6.3 |

| 50 | 75.3 ± 4.8 |

| 100 | 92.1 ± 3.9 |

Table 1: Representative Data of this compound Inhibition of IgE-Mediated Mast Cell Degranulation. RBL-2H3 cells were sensitized with anti-DNP IgE and subsequently stimulated with DNP-BSA to induce degranulation. The percentage inhibition of β-hexosaminidase release was measured in the presence of increasing concentrations of this compound.

Experimental Protocols

Protocol 1: RBL-2H3 Cell Culture and Maintenance

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation studies.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.

Protocol 2: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the steps to assess the inhibitory effect of this compound on antigen-induced degranulation.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

-

This compound

-

Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

-

p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

-

Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's Buffer)

-

96-well cell culture plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight.

-